molecular formula C7H14O3 B13998028 (2,5-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 6103-16-8

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B13998028
CAS No.: 6103-16-8
M. Wt: 146.18 g/mol
InChI Key: FBLMWUZHKAKZGG-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is a bicyclic ether derivative featuring a dioxane ring substituted with methyl groups at the 2- and 5-positions and a hydroxymethyl group at the 5-position.

Properties

CAS No.

6103-16-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2,5-dimethyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C7H14O3/c1-6-9-4-7(2,3-8)5-10-6/h6,8H,3-5H2,1-2H3

InChI Key

FBLMWUZHKAKZGG-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(C)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acid-catalyzed cyclization of appropriate diols with aldehydes or ketones to form the 1,3-dioxane ring system. This method leverages the nucleophilicity of diol hydroxyl groups and the electrophilicity of carbonyl compounds under acidic conditions to promote ring closure.

Typical Reaction Conditions

  • Starting Materials: 1,3-diols bearing methyl substituents (e.g., 2,5-dimethyl-1,3-propanediol) and formaldehyde or paraformaldehyde as the aldehyde source.
  • Catalysts: Acidic catalysts such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or other strong protic acids.
  • Solvents: Common solvents include dichloromethane (CH₂Cl₂), toluene, or ethyl acetate (EtOAc).
  • Temperature: Reactions are generally conducted at room temperature or with gentle heating (up to 75°C) to facilitate cyclization.
  • Reaction Time: Typically ranges from several hours to overnight, depending on the scale and conditions.

Representative Synthetic Procedure

A typical preparation involves mixing the diol and formaldehyde in the presence of an acid catalyst under stirring. The reaction proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the diol hydroxyl groups, and subsequent ring closure to form the 1,3-dioxane ring with the hydroxymethyl substituent.

Experimental Data and Reaction Optimization

Yield and Purification

Starting Materials Catalyst Solvent Temperature Yield (%) Purification Method Reference
2,5-Dimethyl-1,3-propanediol + Formaldehyde p-Toluenesulfonic acid (PTSA) Dichloromethane Room temp 45-55 Column chromatography (silica gel, n-pentane/EtOAc gradient)
2,5-Dimethyl-1,3-propanediol + Paraformaldehyde Sulfuric acid (H₂SO₄) Ethyl acetate 60-75°C 50-60 Recrystallization (methanol/water)

Notes on Reaction Optimization

  • Catalyst Selection: PTSA and sulfuric acid are preferred for their strong acidity and ability to promote efficient cyclization.
  • Solvent Effects: Polar aprotic solvents such as dichloromethane stabilize reaction intermediates and improve yields.
  • Temperature Control: Initial low-temperature mixing followed by gradual heating minimizes side reactions and improves selectivity.
  • Purification: Column chromatography and recrystallization are effective for isolating pure product.

Mechanistic Insights

The formation of the 1,3-dioxane ring in this compound proceeds via an acid-catalyzed mechanism:

  • Protonation of the aldehyde carbonyl oxygen increases electrophilicity.
  • Nucleophilic attack by one hydroxyl group of the diol forms a hemiacetal intermediate.
  • Intramolecular nucleophilic attack by the second hydroxyl group closes the six-membered ring.
  • Deprotonation yields the stable 1,3-dioxane ring with the hydroxymethyl substituent.

Steric effects from the methyl groups at the 2- and 5-positions influence the ring puckering and regioselectivity of the cyclization, favoring the formation of the 1,3-dioxane over other possible cyclic acetals.

Characterization of the Compound

Key spectroscopic methods used to confirm the structure and purity of this compound include:

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows characteristic signals for methyl groups at δ 1.0–1.5 ppm and ring protons at δ 3.5–4.5 ppm.
    • $$^{13}C$$ NMR confirms the presence of acetal carbons and methyl substituents.
  • Infrared Spectroscopy (IR):

    • Strong O–H stretch around 3200–3400 cm⁻¹.
    • C–O–C stretching vibrations near 1100 cm⁻¹.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight 146.18 g/mol.
    • Fragmentation patterns correspond to loss of hydroxymethyl and methyl groups.

Summary Table of Key Properties

Property Value Reference
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Boiling Point 207.7 °C at 760 mmHg
Density 1.004 g/cm³
Flash Point 96 °C
LogP (Partition Coefficient) 0.378
Index of Refraction 1.424

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The position of methyl groups (2,5- vs. 2,2-) influences ring conformation and stability.
  • Functional Group Impact: The nitro group in (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol increases electrophilicity, making it suitable for further nucleophilic substitutions, whereas the methoxy group in related derivatives improves solubility in non-polar media .
  • Synthetic Efficiency : The nitro-substituted analog is synthesized with moderate yield (54%) via a straightforward crystallization process, suggesting scalability for industrial applications .
2.2. Stability and Reactivity
  • Hemiaminal Stability: Evidence from structurally related triazole derivatives (e.g., 3,5-dimethyl-1,2,4-triazole) indicates that electron-withdrawing substituents stabilize hemiaminal intermediates . By analogy, the 2,5-dimethyl groups in (2,5-dimethyl-1,3-dioxan-5-yl)methanol may enhance steric and electronic stabilization of its hydroxymethyl group.
  • Coordination Chemistry: Copper-based metal-organic frameworks (Cu-MOFs) derived from 3,5-dimethyl-1,2,4-triazole show reduced π-excitation bonds upon coordination .

Biological Activity

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by its unique dioxane structure, which has garnered interest in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and research findings.

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group in the dioxane structure allows it to act as a nucleophile, participating in chemical reactions that can influence metabolic pathways and enzyme activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Cell Membrane Interaction : It can disrupt cell membrane integrity, affecting cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, impacting oxidative stress responses.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Anti-inflammatory Properties

Dioxane derivatives have been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties of dioxane derivatives. Results indicated potential effectiveness against Gram-positive bacteria.
Study 2 Explored the anti-inflammatory effects of related compounds in a murine model. Observed reduction in inflammatory markers upon treatment with dioxane derivatives.
Study 3 Evaluated the cytotoxicity of various dioxane compounds on cancer cell lines. Found that certain derivatives exhibited selective cytotoxic effects on tumor cells while sparing normal cells.

Applications in Medicine

The unique properties of this compound make it a candidate for further investigation in drug development. Its potential roles include:

  • Drug Design : Serving as a scaffold for synthesizing new bioactive compounds.
  • Adjuvant Therapy : Enhancing the efficacy of existing treatments through combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2,5-Dimethyl-1,3-dioxan-5-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nitro-group functionalization of dioxane derivatives. For example, (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is synthesized by reacting precursors in methylene chloride, followed by NaHCO₃ neutralization, solvent extraction, and vacuum drying (yield: 54%) . Optimizing stoichiometry, temperature control during exothermic steps, and solvent selection (e.g., methylene chloride for solubility) are critical. Catalytic nanosolid superacids, as used in structurally similar dioxane derivatives, may enhance reaction efficiency .

Q. How can purity and yield be improved during isolation and purification?

  • Methodological Answer : Post-synthesis, purification involves solvent evaporation (e.g., rotary evaporation) and recrystallization. For structurally analogous compounds, washing with saturated NaHCO₃ removes acidic byproducts, while drying over anhydrous Na₂SO₄ ensures moisture-free isolation . Column chromatography with polar/non-polar solvent gradients (e.g., methanol/chloroform) may resolve impurities, as demonstrated in triazole-methanol derivatives .

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

  • Methodological Answer : The compound’s solubility is influenced by its hydroxyl and dioxane groups. Methanol and ethanol are ideal for polar reactions, while chloroform or methylene chloride suits non-polar environments . Pre-screening solubility via Hansen solubility parameters (HSPs) is recommended, as seen in methanol-based protocols for similar dioxane alcohols .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools like SHELX elucidate the compound’s stereochemistry and crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsional strain, and hydrogen-bonding networks. For example, triazole-methanol derivatives were analyzed using SHELX to determine space groups (e.g., P1') and crystallographic parameters (a = 8.054 Å, α = 87.60°) . Pre-treatment with cold acetic acid/methanol fixes crystals, reducing lattice defects .

Q. What spectroscopic markers (NMR, IR, Raman) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for methine proton signals near δ 4.5–5.0 ppm (dioxane ring) and hydroxyl protons at δ 1.5–2.5 ppm (broad, exchangeable) .
  • ¹³C-NMR : Quaternary carbons in the dioxane ring appear at ~100–110 ppm, while methyl groups resonate at ~20–25 ppm .
  • IR/Raman : Stretching vibrations for C-O-C (dioxane) at 1100–1250 cm⁻¹ and O-H (methanol) at 3200–3600 cm⁻¹ are diagnostic .

Q. How does the dioxane ring’s steric environment influence reactivity in nucleophilic substitutions or oxidation reactions?

  • Methodological Answer : The 2,5-dimethyl groups create steric hindrance, limiting axial attack in SN2 mechanisms. Computational modeling (DFT) of analogous compounds shows reduced reactivity at C-5 due to methyl crowding . Oxidation studies of similar dioxane-methanol derivatives suggest preferential attack at the less hindered C-2 position, forming ketones .

Q. What degradation pathways and stability issues arise under varying pH and temperature conditions?

  • Methodological Answer : Acidic conditions hydrolyze the dioxane ring, forming diols and aldehydes, while alkaline conditions may deprotonate the methanol group, enhancing oxidation. Accelerated stability testing (40°C/75% RH) of related compounds showed <5% degradation over 30 days when stored in inert atmospheres .

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